An In-depth Technical Guide to 3-Cyclopropylpropanal: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3-Cyclopropylpropanal: Structure, Properties, and Synthetic Utility
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropylpropanal, a valuable chemical intermediate whose structural motifs are of significant interest in modern medicinal chemistry. The document delineates its core chemical and physical properties, provides a detailed protocol for its synthesis via selective oxidation, explores its characteristic spectroscopic signatures, and discusses its chemical reactivity. A key focus is placed on the strategic importance of the cyclopropyl group in drug design, contextualizing the utility of 3-Cyclopropylpropanal as a versatile building block for creating advanced pharmaceutical scaffolds. This guide is intended to serve as a practical resource for researchers leveraging this compound in synthetic and drug development applications.
Core Molecular Structure and Identifiers
3-Cyclopropylpropanal is an aliphatic aldehyde featuring a three-carbon cyclopropyl ring connected to a propanal chain. This combination of a strained carbocycle and a reactive functional group makes it a unique and useful synthetic precursor.
Chemical Structure
The structural representation of 3-Cyclopropylpropanal is provided below. The molecule consists of a cyclopropane ring attached to the γ-carbon of a propanal moiety.
Caption: 2D Structure of 3-Cyclopropylpropanal.
Key Identifiers and Properties
A summary of the essential identifiers and computed physicochemical properties for 3-Cyclopropylpropanal is presented in Table 1.[1]
| Property | Value | Source |
| IUPAC Name | 3-cyclopropylpropanal | PubChem[1] |
| CAS Number | 5618-02-0 | PubChem[1] |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Canonical SMILES | C1CC1CCC=O | PubChem[1] |
| InChIKey | ZPVHPQORXWAGSU-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |
| XLogP3 | 1.1 | PubChem (Computed)[1] |
Synthesis and Purification
The most direct and common synthetic route to 3-Cyclopropylpropanal is the selective oxidation of its corresponding primary alcohol, 3-Cyclopropylpropan-1-ol. It is crucial to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[2][3] Methods such as the Swern oxidation or the use of Pyridinium chlorochromate (PCC) are ideal for this transformation due to their high selectivity for aldehyde formation under anhydrous conditions.[4][5][6]
Recommended Synthetic Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[7][8][9] This method is highly reliable, proceeds under mild, cryogenic conditions (-78 °C), and generally results in high yields with straightforward purification.
Experimental Workflow:
Caption: General workflow for the Swern oxidation of 3-Cyclopropylpropan-1-ol.
Step-by-Step Methodology:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.5 equivalents) is added dropwise to the cooled DCM.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in anhydrous DCM is added dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 5 minutes.
-
Substrate Addition: A solution of 3-Cyclopropylpropan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise over 5 minutes. The reaction is stirred at -78 °C for 30 minutes.
-
Base Quench: Triethylamine (TEA, 7.0 equivalents) is added dropwise. The mixture is stirred for an additional 10 minutes at -78 °C.
-
Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute aqueous HCl, water, and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield pure 3-Cyclopropylpropanal.
Spectroscopic Analysis (Predicted)
While experimental spectra are not widely published, the structure of 3-Cyclopropylpropanal allows for a confident prediction of its key spectroscopic features based on well-established principles.
¹H NMR Spectroscopy
-
Aldehydic Proton (CHO): A characteristic triplet is expected far downfield, around δ 9.7-9.8 ppm, due to the deshielding effect of the carbonyl group. It will be split by the adjacent CH₂ group.
-
Alpha-Methylene Protons (CH₂-CHO): A triplet of doublets is expected around δ 2.4-2.6 ppm. The primary splitting will be from the adjacent beta-methylene group, and a smaller coupling will be observed from the aldehydic proton.
-
Beta-Methylene Protons (Cyclopropyl-CH₂-): A quartet or complex multiplet is expected around δ 1.4-1.6 ppm.
-
Cyclopropyl Methine Proton (CH): A complex multiplet is expected in the upfield region, around δ 0.6-0.8 ppm.
-
Cyclopropyl Methylene Protons (CH₂ on ring): Two distinct multiplets are expected in the highly shielded region of the spectrum, typically between δ 0.1-0.5 ppm, a hallmark of cyclopropyl ring systems.[10]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A highly deshielded signal is expected around δ 200-205 ppm.
-
Alpha-Carbon (CH₂-CHO): A signal is expected around δ 45-50 ppm.
-
Beta-Carbon (Cyclopropyl-CH₂-): A signal is expected around δ 30-35 ppm.
-
Cyclopropyl Methine Carbon (CH): A signal is expected around δ 8-12 ppm.
-
Cyclopropyl Methylene Carbons (CH₂ on ring): A characteristically shielded signal is expected around δ 3-7 ppm.[11]
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde is expected between 1720-1740 cm⁻¹.
-
Aldehydic C-H Stretch: Two weak to medium bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.
-
sp³ C-H Stretch: A strong, broad absorption is expected in the 2850-3000 cm⁻¹ region, corresponding to the methylene groups in the chain.
-
Cyclopropyl C-H Stretch: A characteristic sharp absorption is expected at a higher frequency than typical sp³ C-H bonds, often just above 3000 cm⁻¹ (approx. 3040-3080 cm⁻¹).[12]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 98.
-
Key Fragmentation Patterns:
-
Alpha-Cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z = 97 (M-1).
-
Alpha-Cleavage: Loss of the formyl radical (•CHO) to give a fragment at m/z = 69.
-
McLafferty Rearrangement: If sterically feasible, this could lead to a characteristic fragment at m/z = 58.
-
Ring Fragmentation: Cleavage of the ethyl chain or opening of the cyclopropyl ring can lead to fragments at m/z = 57, 55, and the cyclopropylmethyl cation at m/z = 55 or cyclobutyl cation at m/z = 56 via rearrangement. The base peak is likely to be a C₃ or C₄ fragment resulting from cleavage alpha to the carbonyl or cyclopropyl group.[13][14]
-
Chemical Reactivity
The reactivity of 3-Cyclopropylpropanal is dominated by its aldehyde functional group, with the cyclopropyl ring being relatively stable under most conditions.
Caption: Key reactivity pathways of 3-Cyclopropylpropanal.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-cyclopropylpropanoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 3-cyclopropylpropan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
-
Grignard/Organolithium Reagents: Reaction with organometallic reagents (R-MgX, R-Li) followed by an acidic workup yields secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) converts the carbonyl group into a carbon-carbon double bond, forming a variety of substituted alkenes.
-
-
Cyclopropyl Ring Stability: The cyclopropane ring is generally robust. However, under highly acidic or certain catalytic hydrogenation conditions, ring-opening can occur. It also has unique electronic properties that can influence the reactivity of adjacent groups.
Applications in Drug Development and Medicinal Chemistry
The cyclopropyl group is a "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates often confers significant advantages, making 3-Cyclopropylpropanal a valuable building block.
Key Contributions of the Cyclopropyl Moiety:
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane. This can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug.
-
Conformational Rigidity: The rigid, three-dimensional nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity.
-
Potency Enhancement: The unique electronic properties of the cyclopropyl ring, which has "pi-character," can lead to favorable interactions with protein active sites, enhancing binding affinity.
-
Improved Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and can fine-tune properties like solubility and membrane permeability.
As a bifunctional molecule, 3-Cyclopropylpropanal allows for the introduction of the cyclopropyl-CH₂-CH₂- fragment into larger molecules. The aldehyde handle can be easily transformed into a variety of other functional groups, enabling its use in fragment-based drug discovery and as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
Safety and Handling
3-Cyclopropylpropanal is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Code | Statement |
| Flammable Liquid | 🔥 | H226 | Flammable liquid and vapor |
| Skin Irritation | ❗ | H315 | Causes skin irritation |
| Eye Irritation | ❗ | H319 | Causes serious eye irritation |
| Respiratory Irritation | ❗ | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid inhalation of vapors and contact with skin and eyes.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154325906, 1-cyclopropyl-3-(1H-pyrrol-2-yl)propan-1-ol. Retrieved from [Link]
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